molecular formula C15H12ClFN2O2S B5702933 N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5702933
M. Wt: 338.8 g/mol
InChI Key: SXQJNASTWAXBKD-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methoxy group on the phenyl ring, a carbamothioyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-fluorobenzamide under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide

Uniqueness

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of both a carbamothioyl group and a fluorobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQJNASTWAXBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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